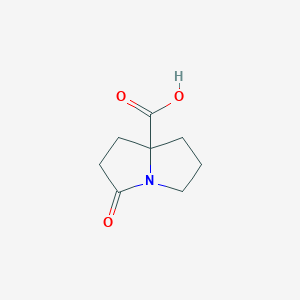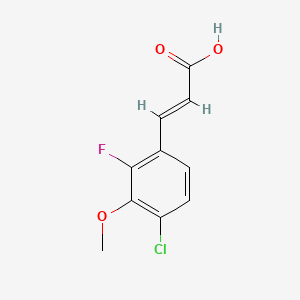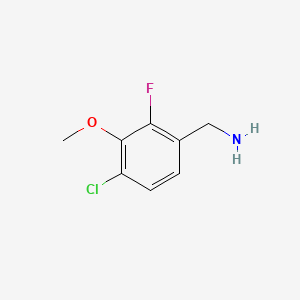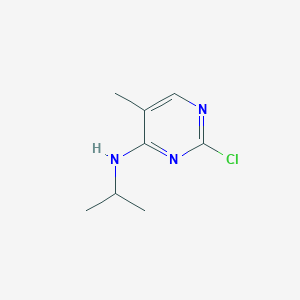
1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2 . It is a white to yellow solid and has a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for “1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” is 1S/C9H10N2O2/c12-9(13)7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,12,13) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 178.19 .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid and its analogues exhibit potential in antimicrobial and antitubercular activities. The synthesis of azetidinone analogues has shown effectiveness against various bacterial and fungal strains, including Mycobacterium tuberculosis, suggesting their potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antiviral Applications
Compounds derived from 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid have been explored for antiviral applications. For instance, the enantiospecific synthesis of azetidinyl pyrimidine nucleosides showed potential as antiviral agents, although their effectiveness in cell culture tests was limited (Hosono et al., 1994).
Proline Analogue in Plant and Microbial Studies
This compound serves as a proline analogue in biological studies, aiding in understanding proline metabolism and protein conformation. It has been used in studies involving organisms such as Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992).
Synthesis and Chemical Properties
Research into the synthesis of azetidine-2-carboxylic acid derivatives, including pyrimidin-2-ylamides, has contributed to the understanding of their chemical properties and potential for further microbiological investigation. This includes studies on bromination and heterocyclization reactions (Ukrainets et al., 2009).
Ion Transport Studies in Plants
The effects of azetidine-2-carboxylic acid on ion transport in plants have been studied, particularly in the context of protein synthesis and ion release in barley roots. This research helps understand the relationship between protein synthesis and ion transport in plants (Pitman et al., 1977).
Safety And Hazards
The safety data sheet for “1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
While specific future directions for “1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” are not available, research in the field of pyrimidines is ongoing, with a focus on their synthesis, anti-inflammatory effects, and structure–activity relationships . This could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
1-pyrimidin-2-ylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-7(13)6-4-11(5-6)8-9-2-1-3-10-8/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERFYZGWLYPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)
![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)

![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)








